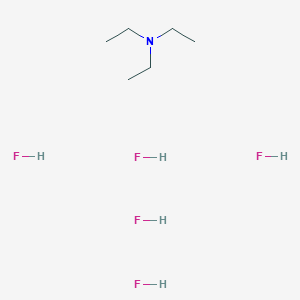

Triethylamine Pentahydrofluoride

Description

Significance of Fluorine in Medicinal Chemistry and Materials Science

In the realm of medicinal chemistry, the incorporation of fluorine is a widely used strategy to enhance the efficacy of drug candidates. nih.govtandfonline.com Fluorine's high electronegativity can increase the acidity of nearby protons, alter drug-receptor binding interactions, and block sites of metabolic oxidation, thereby improving a drug's metabolic stability and pharmacokinetic profile. nih.govmdpi.comacs.org This can lead to drugs with increased potency and a longer duration of action. mdpi.com For example, approximately 20% of all pharmaceuticals contain fluorine. tcichemicals.com The small size of the fluorine atom, comparable to that of a hydrogen atom, allows for its substitution without causing significant steric hindrance. tandfonline.com Furthermore, the use of the fluorine-18 (B77423) isotope is central to Positron Emission Tomography (PET), a powerful non-invasive diagnostic imaging technique. nih.govtandfonline.com

In materials science, fluorinated compounds exhibit a range of desirable properties, including high thermal stability, chemical inertness, and low dielectric constants. numberanalytics.com These attributes make them valuable in the production of fluoropolymers like Polytetrafluoroethylene (Teflon), which is known for its low friction and hydrophobicity. nih.gov Fluorinated materials are also utilized in coatings, surfaces, and as electrolytes in energy storage applications. numberanalytics.com

Classification and Overview of Nucleophilic Fluorinating Reagents

The introduction of fluorine into organic molecules is achieved through the use of fluorinating agents, which can be broadly categorized as either electrophilic or nucleophilic. tcichemicals.com Nucleophilic fluorinating agents deliver a fluoride (B91410) anion (F-) to an electrophilic center in a molecule. tcichemicals.com

Common nucleophilic fluorinating reagents include:

Alkali metal fluorides: such as potassium fluoride (KF) and cesium fluoride (CsF). numberanalytics.com

Tetralkylammonium fluorides: like tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.comacsgcipr.org

Sulfur tetrafluoride (SF4) and its derivatives: such as DAST (diethylaminosulfur trifluoride). chemicalbook.com

Hydrogen fluoride (HF) and its amine complexes: These reagents offer a more manageable and less corrosive alternative to pure hydrogen fluoride. researchgate.net

The choice of a specific nucleophilic fluorinating agent depends on several factors, including the substrate, the desired reaction conditions, and the required selectivity. numberanalytics.com The reactivity of these agents can be influenced by the solvent, with polar aprotic solvents often enhancing the nucleophilicity of the fluoride ion. numberanalytics.com

The Unique Role of Triethylamine (B128534) Pentahydrofluoride in Fluorination Chemistry

Triethylamine pentahydrofluoride (Et3N·5HF) is a member of the triethylamine-hydrogen fluoride complex family, which also includes the more commonly cited triethylamine trihydrofluoride (Et3N·3HF). researchgate.netsmolecule.combenthamopen.com These reagents are valued for being safer and easier to handle than anhydrous or aqueous hydrogen fluoride. researchgate.netchemicalbook.com

This compound serves as a source of nucleophilic fluoride and can be used in various fluorination reactions. smolecule.com Its specific composition, with a higher molar ratio of hydrogen fluoride to triethylamine compared to the trihydrofluoride, influences its reactivity and physical properties. benthamopen.com These amine-HF complexes are often used in nucleophilic substitution reactions, including halogen exchange (Halex) reactions, and the ring-opening of epoxides. researchgate.netsioc-journal.cn They can also be employed in electrochemical fluorination, acting as both the supporting electrolyte and the fluorinating agent. researchgate.net The nearly neutral character of these complexes makes them compatible with standard laboratory glassware. chemicalbook.comchemwells.com

Detailed research findings have demonstrated the utility of triethylamine-HF complexes in various synthetic transformations. For instance, triethylamine trihydrofluoride has been successfully used for the deprotection of silyl (B83357) ethers and in the synthesis of sulfonyl fluorides. researchgate.net It has also proven effective in the selective fluorination of benzylic C-H bonds, a reaction of significant interest for the synthesis of molecules for PET imaging. chemicalbook.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 94527-74-9 | synquestlabs.comnih.gov |

| Molecular Formula | C6H20F5N | synquestlabs.comnih.gov |

| Molecular Weight | 201.22 g/mol | nih.govbuyersguidechem.com |

| Appearance | Colorless to light yellow or light orange clear liquid | tcichemicals.com |

| IUPAC Name | N,N-diethylethanamine;pentahydrofluoride | nih.gov |

Interactive Data Table: Spectroscopic Data of Triethylamine-HF Adducts

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-diethylethanamine;pentahydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.5FH/c1-4-7(5-2)6-3;;;;;/h4-6H2,1-3H3;5*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIRAGRGIYWEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.F.F.F.F.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449642 | |

| Record name | Triethylamine Pentahydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94527-74-9 | |

| Record name | Triethylamine Pentahydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylamine pentahydrofluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications in Advanced Organic Synthesis and Catalysis

Diverse Fluorination Reactions Mediated by Triethylamine (B128534) Pentahydrofluoride

Triethylamine pentahydrofluoride and its closely related analogue, triethylamine tris(hydrofluoride) (Et₃N·3HF), are widely utilized as effective fluorinating agents in a multitude of organic transformations. smolecule.comresearchgate.net These reagents offer a safer and more convenient alternative to gaseous hydrogen fluoride (B91410), providing a soluble and reactive source of fluoride ions in common organic solvents.

Nucleophilic Fluorination Processes

One of the primary applications of triethylamine-HF complexes is in nucleophilic substitution reactions, where a leaving group, such as a halide or sulfonate, is displaced by a fluoride ion to form a carbon-fluorine bond. These reactions are fundamental in the synthesis of a wide array of organofluorine compounds. For instance, these reagents have been successfully employed in the nucleophilic fluorination of various substrates, including the synthesis of fluorinated nucleoside derivatives, which are of significant interest in medicinal chemistry. researchgate.net The use of triethylamine tris(hydrofluoride) has been shown to greatly improve the safety and yield of such fluorination processes. researchgate.net

The effectiveness of triethylamine-based hydrofluoride reagents extends to halogen exchange reactions. For example, the mixture of "proton sponge" and triethylamine tris(hydrofluoride) serves as a mild and efficient system for the selective introduction of fluorine into chlorodiazines and chloronitropyridines. researchgate.net This highlights the tunability of the reagent's reactivity to achieve selective fluorination.

Electrophilic Fluorination Strategies

While primarily a source of nucleophilic fluoride, triethylamine-HF complexes can participate in reactions that are formally considered electrophilic fluorinations. In these processes, the reagent combination often facilitates the generation of a species that delivers an electrophilic fluorine equivalent to a substrate. For example, the combination of PhSeOTf or PhSeSbF₆ with Et₃N·3HF acts as a "PhSe-F" equivalent in the fluoroselenenylation of alkynes. researchgate.net

Furthermore, electrochemical methods have expanded the scope of electrophilic fluorination using these reagents. The electrochemical synthesis of sulfonyl fluorides has been achieved using Et₃N·3HF as the fluoride source in a process that avoids the need for an external oxidant. researchgate.net This method demonstrates the versatility of triethylamine-HF complexes in facilitating fluorinations under various reaction conditions.

Regio- and Stereoselective Fluorination of Organic Substrates

Achieving high levels of regio- and stereoselectivity is a critical challenge in the synthesis of complex fluorinated molecules. Triethylamine-HF reagents have proven instrumental in addressing this challenge. For instance, the fluorination of chiral enamides using N-fluoro reagents can be directed to achieve a highly π-facial and regioselective fluorination. nih.govnih.gov While this specific example uses an N-F reagent as the fluorine source, it underscores the importance of developing stereoselective fluorination methods.

In the context of triethylamine-HF reagents, their application in the ring-opening of epoxides is a classic example of stereoselective fluorination, often proceeding with inversion of configuration at the reaction center. researchgate.net The stereospecific synthesis of fluorinated nucleosides has also been achieved with high selectivity using Et₃N·3HF. researchgate.net The controlled reactivity of these reagents allows for selective transformations that are often difficult to achieve with more aggressive fluorinating agents.

Selective C-H Functionalization for Fluorine Atom Incorporation

The direct fluorination of carbon-hydrogen (C-H) bonds represents a highly atom-economical and efficient strategy for the synthesis of organofluorine compounds. Triethylamine trihydrofluoride has been successfully employed as a nucleophilic fluorine source in the manganese-salen catalyzed selective fluorination of benzylic C-H bonds. chemicalbook.com This method is significant as it allows for the incorporation of fluorine with high selectivity at a traditionally unreactive position. chemicalbook.com

Furthermore, the development of transient directing group strategies has enabled the γ-C(sp³)–H fluorination of free amines. nih.gov While this study explores various conditions, it highlights the ongoing efforts to achieve selective C-H fluorination in aliphatic systems.

Specific Reaction Classes Utilizing this compound

Direct Hydrofluorination of Alkenes and Related Unsaturated Systems

The addition of hydrogen fluoride across a double bond is the most direct method for the hydrofluorination of alkenes. Triethylamine-HF complexes are effective reagents for this transformation. thieme-connect.de A combination of methanesulfonic acid and triethylamine trihydrofluoride has been reported for the direct hydrofluorination of methallyl-containing substrates. nih.govorganic-chemistry.org This metal-free system utilizes readily available and easy-to-handle reagents to produce tertiary fluorides in good yields. organic-chemistry.org

The reaction conditions for this direct hydrofluorination have been optimized, with the combination of methanesulfonic acid and Et₃N·3HF in dichloromethane (B109758) providing the best results. organic-chemistry.org This method has been applied to a range of methallyl alkenes, demonstrating its utility in synthesizing tertiary fluorides. nih.govorganic-chemistry.org

| Substrate Type | Reagents | Solvent | Yield (%) | Reference |

| Methallyl Alkenes | MsOH, Et₃N·3HF | CH₂Cl₂ | up to 78 | organic-chemistry.org |

| Methallyl-containing esters, ethers, and tosylates | MsOH, Et₃N·3HF | CH₂Cl₂ | 45-78 | organic-chemistry.org |

A cobalt-salen catalyzed hydrofluorination of simple alkenes using Et₃N·3HF as the sole source of both hydrogen and fluorine has also been developed. nih.gov This photoredox-mediated process demonstrates the potential for catalytic and more sustainable hydrofluorination methods. nih.gov

| Catalyst | Alkene Type | Reagent | Key Feature | Reference |

| Co(salen) | Simple and activated alkenes | Et₃N·3HF | Photoredox-mediated | nih.gov |

Halofluorination and Related Addition Reactions to Alkenes

The addition of a halogen and a fluorine atom across a double bond, known as halofluorination, is a powerful method for introducing fluorine into organic molecules. Amine/HF reagents are frequently employed as the nucleophilic fluoride source in these transformations. chemicalbook.com The combination of an electrophilic halogen source with this compound or its analogues, such as triethylamine trihydrofluoride (Et₃N·3HF), enables the efficient halofluorination of a wide range of alkenes.

These reactions typically proceed via an anti-addition mechanism, where the electrophile (e.g., bromonium ion from N-bromosuccinimide) first adds to the alkene, followed by a nucleophilic attack of the fluoride ion. The regioselectivity generally follows Markovnikov's rule, with the fluorine atom adding to the more substituted carbon atom that can better stabilize the partial positive charge in the transition state. For instance, terminal alkenes predominantly yield the corresponding Markovnikov-oriented products.

The reactivity and selectivity of these reactions can be finely tuned by the choice of the amine/HF reagent, as its acidity and the nucleophilicity of the fluoride species play a crucial role. chemicalbook.com More acidic reagents can sometimes lead to rearrangements, a side reaction that is often minimized by using triethylamine-based HF complexes.

| Alkene Substrate | Halogen Source | Fluoride Source | Product(s) | Yield | Reference(s) |

| 1-Octene | N-Bromosuccinimide (NBS) | Et₃N·3HF | 2-Bromo-1-fluorooctane | 85% | |

| Styrene | N-Bromosuccinimide (NBS) | Et₃N·3HF | 2-Bromo-1-fluoro-1-phenylethane | 90% | |

| Cyclohexene | N-Iodosuccinimide (NIS) | Et₃N·3HF | trans-1-Fluoro-2-iodocyclohexane | 78% | |

| Methallyl benzoate | Methanesulfonic acid/Et₃N·3HF | Et₃N·3HF | 2-Fluoro-2-methylpropyl benzoate | 78% |

Note: The data presented is often for the closely related and more commonly cited triethylamine trihydrofluoride (Et₃N·3HF), which serves as a reliable indicator of the reactivity expected from this compound.

Ring-Opening Fluorination of Cyclic Ethers and Amines

The ring-opening of strained heterocycles like epoxides and aziridines with a fluoride nucleophile is a direct route to valuable β-fluoroalcohols and β-fluoroamines, respectively. These products are important building blocks in medicinal chemistry. This compound and related amine/HF complexes are effective reagents for these transformations. chemicalbook.com

The regioselectivity of the epoxide ring-opening is highly dependent on the substrate's structure and the acidity of the amine/HF reagent. The reaction can proceed through an Sₙ1-like or Sₙ2-like mechanism. chemicalbook.com In Sₙ2-type reactions, the fluoride attacks the less sterically hindered carbon, whereas in Sₙ1-type reactions, it adds to the carbon that can better stabilize a positive charge. The use of triethylamine-based HF reagents often provides good yields and selectivity. For example, the reaction of this compound (Et₃N·5HF) with 2-alkoxytetrahydrofurans in dichloromethane at low temperatures results in the formation of 3-fluorotetrahydrofurans in fair yields.

Similarly, aziridines can be opened with amine/HF reagents to afford fluorinated amines. The reaction of activated aziridines with reagents like Et₃N·3HF typically proceeds with high regioselectivity, providing access to complex fluorinated amine derivatives.

| Cyclic Substrate | Fluoride Source | Product Type | Yield | Reference(s) |

| Styrene Oxide | Et₃N·3HF | β-Fluoroalcohol | High | sioc-journal.cn |

| Cyclohexene Oxide | Et₃N·3HF | trans-2-Fluorocyclohexanol | High | sioc-journal.cn |

| 2-Alkoxytetrahydrofuran | Et₃N·5HF | 3-Fluorotetrahydrofuran | Fair | |

| N-Tosyl-2-phenylaziridine | Et₃N·3HF | β-Fluoroamine | Moderate |

Note: Much of the specific data available in the literature refers to triethylamine trihydrofluoride (Et₃N·3HF). Its reactivity is considered a strong precedent for that of this compound.

Selective Cleavage of Silyl (B83357) Ethers and Phosphoramidate (B1195095) Linkages

Silyl ethers are one of the most common protecting groups for hydroxyl functions in multi-step organic synthesis. Their removal, or deprotection, is often achieved using a fluoride source due to the exceptionally high strength of the silicon-fluorine bond. Amine-hydrogen fluoride complexes, including this compound, are effective reagents for this purpose. sioc-journal.cn

The key advantage of using fluoride-based reagents is the ability to achieve selective deprotection. The rate of cleavage depends on the steric bulk and electronic properties of the substituents on the silicon atom. For example, a less sterically hindered triethylsilyl (TES) ether can often be cleaved in the presence of a more hindered tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) ether under carefully controlled conditions. Reagents like triethylamine trihydrofluoride have been shown to be efficient desilylating agents, sometimes offering faster deprotection and simpler workup procedures compared to other fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF). chemicalbook.com

The application of this compound for the selective cleavage of phosphoramidate linkages is not well-documented in the reviewed scientific literature. The cleavage of these linkages is typically context-dependent, often relying on acidic hydrolysis or specific enzymatic conditions.

Synthesis of Acyl Fluorides and Other Functionalized Organofluorine Building Blocks

Acyl fluorides are valuable synthetic intermediates, acting as reactive acylating agents that are often more stable and selective than their chloride counterparts. While numerous methods exist for their synthesis from carboxylic acids, direct conversion using this compound is not a widely reported application. However, related systems demonstrate the principle. For instance, one method describes the synthesis of acyl fluorides using a combination of triphenylphosphine, N-bromosuccinimide, and triethylamine trihydrofluoride. researchgate.net

In the realm of other functionalized organofluorine building blocks, triethylamine trihydrofluoride has been utilized in the synthesis of perfluoroalkyl fluorophosphates from the corresponding perfluoroalkylphosphinates or perfluoroalkylphosphonates. chemicalbook.com Additionally, Et₃N·3HF serves as both a fluoride source and a supporting electrolyte in the electrochemical synthesis of carbamoyl (B1232498) fluorides from oxamic acids. This method provides a practical and robust route to these important fluorinated functional groups.

Catalytic Functions of this compound in Organic Transformations

While triethylamine itself is a well-known and widely used organocatalyst for a multitude of organic reactions, the function of the this compound complex (Et₃N·5HF) as a catalyst is not well-established. researchgate.netresearchgate.netjmaterenvironsci.com In the vast majority of its applications in fluorination chemistry, it serves as a reagent, specifically as a nucleophilic fluoride source, rather than participating in a catalytic cycle.

The use of the achiral this compound as a catalyst in asymmetric synthesis is not documented in the reviewed literature. Asymmetric catalysis requires a chiral agent to induce enantioselectivity, a role that an achiral reagent like Et₃N·5HF cannot fulfill on its own. While it might be used as an additive or a fluoride source in a reaction employing a chiral metal or organocatalyst, there are no prominent reports detailing its essential catalytic role in such systems.

This compound is frequently used in reactions that are themselves metal-free, such as the direct hydrofluorination of alkenes. However, in these systems, the compound acts as the fluorinating reagent, supplying the fluoride anion and protons necessary for the transformation. There is currently a lack of evidence in the scientific literature to support the role of this compound as a metal-free catalyst. Its primary and well-documented function is that of a convenient and effective stoichiometric source of fluoride.

Specialized Applications in Chemical Synthesis

This compound (Et3N·5HF) is a complex of the tertiary amine triethylamine and hydrogen fluoride. While its properties as a fluorinating agent are recognized, its application in highly specialized areas of chemical synthesis is a subject of ongoing interest. The following sections explore its role in specific advanced applications, noting where research is established and where it remains an area for further investigation.

Radiochemical Labeling for Positron Emission Tomography (PET) Imaging

The introduction of fluorine-18 (B77423) ([¹⁸F]), a positron-emitting radionuclide, into complex organic molecules is a cornerstone of developing radiotracers for Positron Emission Tomography (PET) imaging. PET is a highly sensitive, noninvasive imaging technique used in clinical diagnostics and preclinical research to visualize and quantify biological processes in vivo.

While amine-hydrogen fluoride complexes are generally valued as nucleophilic fluorinating agents for such transformations, specific, documented research detailing the use of this compound (Et3N·5HF) for the purposes of [¹⁸F]-radiolabeling is not extensively available in peer-reviewed literature. The related compound, triethylamine trihydrofluoride (Et₃N·3HF), has been utilized as a nucleophilic fluorine source in the synthesis of fluorinated molecules. However, detailed studies or established protocols specifying the use of the pentahydrofluoride salt for the incorporation of [¹⁸F] into PET radiotracers are not prominent in the current body of scientific research. The potential for Et3N·5HF in this capacity remains an area open to further exploration.

Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The incorporation of fluorine atoms into active pharmaceutical ingredients and agrochemicals can significantly alter their metabolic stability, binding affinity, and other physicochemical properties. This compound is noted for its role as a fluorinating agent and as an intermediate in the synthesis of these specialized chemicals. smolecule.com

Its utility lies in its ability to act as a source of fluoride ions for various chemical transformations. smolecule.com Commercial sources indicate its application in the synthesis of pharmaceutical intermediates, where it may contribute to creating complex, fluorinated molecules that form the backbones of modern drugs. smolecule.com It is suggested that the compound can enhance selectivity in asymmetric synthesis, a critical process for developing pharmaceuticals with specific biological activity. smolecule.com

In the agrochemical sector, fluorinated compounds are crucial for the development of effective pesticides and herbicides. While the general use of fluorine-containing building blocks is well-established, specific examples and detailed research findings on the application of this compound to produce key agrochemical intermediates are not widely detailed in available literature. The compound's role is generally categorized under its broader function as a fluorinating reagent.

Investigation as a Precursor for Novel Ionic Liquid Systems

Ionic liquids (ILs) are salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency. These characteristics make them attractive as "green" solvents and catalysts in a variety of chemical processes.

This compound has been identified as a potential precursor for the synthesis of certain ionic liquids. smolecule.com The interaction between amines like triethylamine and acids can lead to the formation of protic ionic liquids, where proton transfer between the acid and base is significant. nih.gov A study on the complexes of triethylamine and hydrogen fluoride, including Et3N·5HF, using NMR spectroscopy, has provided insight into the structure and bonding within these systems, which is fundamental to understanding their behavior. benthamopen.com However, comprehensive studies focused on the conversion of this compound into new ionic liquid systems and the characterization of their properties are still an emerging area of research. smolecule.com

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Reaction Mechanisms in Triethylamine (B128534) Pentahydrofluoride-Mediated Fluorination

The reaction mechanisms involving Triethylamine Pentahydrofluoride are diverse and depend significantly on the co-reagents and reaction conditions. In many applications, it serves as an acidic activator and a source of nucleophilic fluoride (B91410).

One major class of reactions involves its use with hypervalent iodine(III) reagents, such as p-difluoroiodotoluene (DFIT) or iodosylarenes, for the fluorination of various substrates. princeton.eduucl.ac.uk For instance, the direct α-fluorination of ketones like acetophenone (B1666503) derivatives proceeds under mild conditions using iodosylarenes and an excess of Et3N·5HF. acs.org The mechanism is believed to involve the in situ generation of a more potent electrophilic fluorinating agent from the hypervalent iodine compound, which is then attacked by the enol or enolate form of the ketone. Similarly, Et3N·5HF is used for the vicinal-difluorination of terminal alkynes and the fluorinative ring-contraction of cyclic olefins. princeton.eduucl.ac.uksci-hub.se In these cases, the reagent is considered a simple source of HF needed to activate the primary reagent (e.g., DFIT). ucl.ac.uk

Another significant mechanistic pathway is observed in electrochemical fluorination. acs.org In these systems, Et3N·5HF functions as both the supporting electrolyte and the fluoride source. acs.orgresearchgate.net The reaction proceeds through direct electrolysis where an electron is transferred from the organic substrate at the anode, generating a reactive cationic intermediate. acs.org This intermediate is then captured by a fluoride anion from the electrolyte, leading to the fluorinated product. This electro-organic approach avoids the need for harsh chemical oxidants and allows for conversions through reactive intermediates that are kinetically favorable. acs.org

Identification and Characterization of Reactive Intermediates

The transient species formed during reactions mediated by this compound are key to understanding the reaction pathways. The nature of these intermediates is highly dependent on the substrate and the specific synthetic method employed.

In reactions co-mediated by hypervalent iodine compounds, several types of intermediates have been proposed or identified.

Hypervalent Fluoroiodane Species: The reaction of an iodine(III) precursor like Phenyliodine(III) diacetate (PIDA) with an HF source such as Et3N·5HF can generate a reactive fluoroiodine(III) species in situ. arkat-usa.org

π-Complexes and Phenonium Ions: When reacting with alkenes, the hypervalent iodine reagent can form a π-complex, which then proceeds to a vicinal fluoroiodination intermediate. acs.org Subsequent departure of the iodobenzene (B50100) leaving group can lead to the formation of a phenonium ion, particularly if an aryl group is positioned to participate in anchimeric assistance. acs.orgsmolecule.com This intermediate dictates the final stereochemistry and can lead to rearranged products.

Carbocation Intermediates: In many of these transformations, the pathway involves the formation of a carbocation which is subsequently trapped by a fluoride ion. acs.org The regioselectivity of the fluorination is often governed by the relative stability of the potential carbocations; for example, the formation of a more stable benzylic carbocation is often favored. acs.org

Iodosulfonium Salts: In the fluorination of sulfur-containing compounds, such as the Fluoro-Pummerer reaction, the initial nucleophilic attack of the sulfur atom on the electrophilic iodine center forms an iodosulfonium salt intermediate. ucl.ac.uksci-hub.se

In electrochemical fluorinations, the primary reactive intermediates are radical cations (RX•+), formed via a direct electron-transfer process at the anode. acs.org These highly unstable species readily react with nucleophiles present in the medium, such as the fluoride anion supplied by Et3N·5HF. acs.org

Studies on Proton Transfer and Dissociation Phenomena

This compound is an amine-hydrogen fluoride complex, which exists as an equilibrium of several species in solution. thieme-connect.dethieme-connect.de It is classified as an acidic hydrogen fluoride/amine reagent, capable of delivering both protons (acidity) and fluoride ions (nucleophilicity). The exact nature of the dissociation and the active fluorinating species is complex, involving equilibria between the triethylammonium (B8662869) cation ([Et₃NH]⁺) and various poly(hydrogen fluoride) anions, such as [F(HF)n]⁻.

The primary role of proton transfer is often to activate a co-reagent. For example, in reactions with p-difluoroiodotoluene (DFIT), Et3N·5HF is thought to act as an HF source that activates the DFIT, making it more electrophilic and facilitating its reaction with the substrate. ucl.ac.uk In the fluorination of ketones, the acidic nature of the reagent can facilitate the formation of the enol tautomer, which is the active nucleophile that attacks the electrophilic fluorinating agent.

The dissociation of the poly(hydrogen fluoride) anions provides the nucleophilic fluoride required for the final bond-forming step. The reactivity of these fluoride anions is modulated by the solvent and the specific ionic liquid-like environment created by the reagent itself, which can enhance fluoride's nucleophilicity and reduce undesired side reactions like elimination. acs.org

Analysis of Nucleophilic Attack and Molecular Rearrangement Pathways

Nucleophilic attack by the fluoride ion is the cornerstone of C-F bond formation in reactions utilizing this compound. The fluoride, delivered from the [F(HF)n]⁻ anions, attacks an electrophilic center in the substrate or a reactive intermediate. acs.orgacs.org The target of the attack can be a carbocation, the carbon atom of a carbonyl group, or a carbon atom bonded to a good leaving group, including an oxidized iodine moiety. acs.orgsci-hub.seacs.org

These reactions are often accompanied by molecular rearrangements, which provide significant mechanistic insight.

Fluorinative Ring Contraction: The treatment of certain methyl-substituted cyclic olefins with DFIT and Et3N·5HF results in an exclusive fluorinative ring-contraction. ucl.ac.uksci-hub.se For example, a substituted methylcyclohexene derivative rearranges to a difluoroethyl-substituted cyclopentane, indicating a Wagner-Meerwein-type rearrangement mechanism following the initial electrophilic attack. sci-hub.se

1,2-Aryl Shifts: The formation of phenonium ion intermediates during the fluorination of substrates containing aryl groups can precipitate a 1,2-aryl shift. acs.org This rearrangement competes with direct fluoride attack and leads to structurally different products.

Grob-type Fragmentation: In certain substrates, the formation of a reactive intermediate can lead to fragmentation reactions as an alternative pathway to nucleophilic substitution or rearrangement. researchgate.net

The study of these rearrangements is critical for predicting product outcomes and for designing substrates that can be channeled toward a desired structural motif.

Examination of Steric and Electronic Effects on Reactivity and Selectivity

The outcome of fluorination reactions involving this compound is highly sensitive to both the steric and electronic properties of the substrate. These factors influence reaction rates, regioselectivity, and stereoselectivity.

Electronic effects are paramount in determining the feasibility and pathway of a reaction.

Substrate Activation: In the Fluoro-Pummerer reaction, the presence of electron-withdrawing groups alpha to a sulfide (B99878) is necessary to promote the reaction with DFIT. ucl.ac.uk Simple dialkyl sulfides are found to be unreactive. ucl.ac.uk

Regioselectivity: The regioselectivity of fluoride attack is often dictated by the stability of the intermediate carbocation. In the fluorination of aryl-substituted alkenes, the reaction proceeds via the intermediate that benefits from benzylic stabilization. acs.org

Reactivity of Ketones: The direct fluorination of ketones with iodosylarenes and Et3N·5HF has been successfully applied to a range of acetophenone derivatives, indicating the influence of the aromatic ring's electronic environment on the reaction's success.

The following table summarizes the successful application of a direct fluorination method using iodosylarenes and this compound on various ketone substrates, demonstrating the influence of substrate structure on the reaction.

| Substrate | Product Type | Yield |

| Acetophenone Derivatives | α-Fluoroketones | Good |

| Acetonaphthones | α-Fluoroketones | Good |

| Benzyl Phenyl Ketone | α-Fluoroketone | Good |

| Propiophenone | α-Fluoroketone | Good |

| Butyrophenone | α-Fluoroketone | Good |

| 1-Indanone | α-Fluoroketone | Good |

| Phenacyl Chloride | α-Fluoroketone | Good |

| Table based on findings from a direct fluorination method. |

Steric effects also play a crucial role, particularly in determining the stereochemical outcome of reactions. For instance, the nucleophilic attack of fluoride on a bulky intermediate, such as a sulfurane, may occur from the less hindered face, influencing the diastereoselectivity of the product. ucl.ac.uk

Application of Kinetic Isotope Effects for Mechanistic Insights

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step and probing the structure of transition states. While extensive KIE studies specifically detailing reactions with this compound are not widely published, the principle has been applied in related fluorination systems to gain mechanistic clarity.

For example, in studies of reactions involving hypervalent iodine reagents, which are often used with Et3N·5HF, deuterated substrates have been employed to probe potential reaction pathways. The analysis of product distribution from a deuterated substrate was used to confirm the occurrence of a 1,2-aryl shift during a fluorination reaction, proceeding through a phenonium ion intermediate. acs.org The presence or absence of a significant KIE (kH/kD > 1) upon replacing a C-H bond with a C-D bond at a reactive site can provide definitive evidence for whether that bond is broken in the rate-limiting step of the reaction.

The use of KIE studies has also been noted as relevant in the context of enantioselective fluorinations catalyzed by chiral aryliodine compounds, a field that employs this compound. thieme-connect.de Such investigations are crucial for distinguishing between different proposed mechanisms and for the rational design of more efficient catalysts and reactions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in unraveling the intricate reaction mechanisms involving triethylamine (B128534) pentahydrofluoride. These methods allow for the exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction barriers, providing a detailed picture of how fluorination reactions proceed.

The general mechanism for fluorination using amine/HF complexes involves the protonation of the substrate by the acidic component of the reagent, followed by the nucleophilic attack of the fluoride (B91410) anion. researchgate.net The specific pathway, whether it proceeds through a carbocation intermediate (SN1-like) or a concerted displacement (SN2-like), is highly dependent on the substrate's structure and the acidity of the amine/HF reagent. benthamopen.com For instance, in the ring-opening of epoxides, the regioselectivity and stereoselectivity are dictated by the nature of the epoxide and the acidity of the HF reagent, which can favor either SN1 or SN2 pathways. benthamopen.com

Theoretical studies on related amine/HF systems have provided insights that are applicable to triethylamine pentahydrofluoride. For example, DFT calculations have been used to elucidate the mechanism of various organic reactions, proposing reaction pathways that involve nucleophilic substitution and rearrangement steps. rsc.org While specific quantum chemical studies detailing the reaction mechanisms for a broad range of substrates with this compound are not extensively documented in publicly available literature, the fundamental principles derived from studies on similar reagents like Et3N·3HF provide a solid framework for understanding its reactivity. The reaction mechanism is understood to initiate with the protonation of the substrate, followed by the delivery of a fluoride ion from the polyhydrofluoride anion. researchgate.net

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of condensed-phase systems, including ionic liquids and complex solutions like this compound. These simulations provide insights into the structure, thermodynamics, and transport properties of these systems at the molecular level.

The insights from MD simulations on related ionic liquids, such as those based on imidazolium (B1220033) or other ammonium (B1175870) cations, are also relevant. These simulations have been instrumental in developing and validating force fields for ionic liquids, which are essential for accurately predicting their properties like density, viscosity, and diffusion coefficients. benthamopenarchives.comresearchgate.net Such force fields could be adapted or used as a starting point for simulations of this compound to investigate ion pairing, cluster formation, and the dynamics of the triethylammonium (B8662869) cation and the pentahydrofluoride anion in solution.

Density Functional Theory (DFT) Applications in Predicting Reactivity and Selectivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the reactivity and selectivity of chemical reactions. In the context of this compound, DFT calculations are crucial for understanding how the composition and structure of the reagent influence its fluorinating power.

Combined experimental and theoretical studies on binary and ternary nHF·base mixtures have demonstrated that the reactivity and selectivity of these fluorinating agents can be tuned by varying the ratio of HF to the amine base. The structure, properties, and reactivity of these non-aqueous ionic liquid mixtures vary considerably with the value of 'n' in Et3N·nHF. For example, in the electrochemical fluorination of organosulfur compounds, the use of Et3N·3HF has been shown to be effective, with ultrasonication further enhancing yields and selectivity.

DFT calculations can be employed to investigate the electronic properties of the reacting species, such as the charge distribution and frontier molecular orbitals, to predict the most likely sites for nucleophilic or electrophilic attack. For instance, DFT has been used to study the reaction between dichloroethylene carbonate and triethylamine, elucidating the reaction mechanism and identifying the rate-determining step. researchgate.net Although specific DFT studies predicting the selectivity for a wide array of fluorination reactions with this compound are not extensively available, the principles are well-established. The nucleophilicity of the fluoride species and the acidity of the medium, both of which are influenced by the HF content, are key determinants of selectivity, and these properties can be quantified using DFT.

Table 1: Predicted Reactivity and Selectivity Trends from DFT Studies on Amine/HF Reagents

| Property | Influence of Increasing 'n' in Et3N·nHF | Predicted Impact on Reactivity | Predicted Impact on Selectivity |

| Acidity | Increases | Favors SN1-type reactions for susceptible substrates | Can alter regioselectivity in reactions like epoxide opening |

| Fluoride Nucleophilicity | Decreases (due to increased solvation by HF) | May decrease reaction rates for SN2-type reactions | Can influence the competition between substitution and elimination |

| Cluster Size of [F(HF)x]⁻ | Increases | Affects the steric environment around the fluoride | May impact stereoselectivity in reactions with chiral substrates |

This table is a generalized representation based on principles from studies on various amine/HF reagents.

Ab Initio Methods for Understanding Electronic Structure and Interactions

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods are essential for obtaining a fundamental understanding of the electronic structure and intermolecular interactions within the this compound system.

The core of this compound is the interaction between the triethylammonium cation ([Et3NH]⁺) and the pentahydrofluoride anion ([F(HF)4]⁻). Ab initio calculations are crucial for accurately describing the hydrogen bonding network within the polyhydrofluoride anion and the interaction between the cation and the anion. Studies on smaller amine-HF complexes, such as dimethylamine (B145610) dimers and trimers, have been performed using ab initio methods like Møller-Plesset perturbation theory (MP2) to determine interaction energies and structural parameters.

Computational Design of Novel Catalysts and Substrates for Fluorination

Computational chemistry plays a pivotal role in the rational design of new catalysts and substrates for fluorination reactions. By modeling reaction intermediates and transition states, researchers can predict which catalysts will be most effective and which substrates will be most reactive.

While specific examples of computational design of catalysts for use with this compound are not prominent in the literature, the principles of catalyst design are well-established. For instance, computational studies have been used to design transition metal catalysts for hydrodefluorination reactions. researchgate.net The insights gained from such studies can be applied to the design of catalysts that could work in conjunction with amine/HF reagents to achieve novel fluorination transformations.

The computational design process often involves screening potential catalysts or substrates in silico to identify promising candidates for experimental investigation. This approach can significantly accelerate the discovery of new reactions and processes. For example, computational modeling can help in understanding the role of a catalyst in activating a substrate or in controlling the stereoselectivity of a reaction. While the direct application to this compound-mediated reactions is an area for future research, the computational tools are readily available.

Theoretical Investigations into the Behavior and Interactions of Fluoride Anions

The fluoride anion in this compound does not exist as a "naked" ion but is part of a polyhydrofluoride cluster, specifically [F(HF)4]⁻. Theoretical investigations are crucial for understanding the structure, stability, and reactivity of these complex anions.

Combined experimental and theoretical studies have shown that in nHF·base mixtures, the fluoride anion is stabilized by hydrogen bonding to HF molecules, forming an array of clusters. The average size and structure of these clusters depend on the ratio of HF to the amine base. NMR studies on triethylamine-HF adducts with varying HF content (n=3, 4, and 5) have shown that these different species can be identified by their distinct ¹⁹F NMR chemical shifts. benthamopenarchives.com As the amount of HF increases, the ¹⁹F NMR signal shifts, indicating changes in the electronic environment of the fluorine nuclei due to the formation of larger polyhydrofluoride clusters.

Theoretical calculations, such as ab initio and DFT methods, are used to model the structures and energies of these [F(HF)x]⁻ clusters. These calculations help to understand the nature of the strong hydrogen bonds within the clusters and how these interactions influence the nucleophilicity of the fluoride. The stability of polynuclear anions has been a subject of theoretical study, providing insights into the binding energies of these complex species. The behavior of the fluoride anion is central to the fluorinating ability of this compound, and theoretical studies provide an indispensable tool for probing its intricate interactions.

Advanced Analytical and Spectroscopic Techniques for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying triethylamine (B128534) polyhydrofluoride complexes. Both proton (¹H) and fluorine-19 (¹⁹F) NMR provide critical data on the structure, composition, and reactive behavior of these reagents.

¹H NMR spectroscopy offers a window into the structure of the triethylammonium (B8662869) cation and its interaction with the polyhydrofluoride anions. In solution, the spectrum reveals signals corresponding to the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups of the triethylamine moiety, as well as a signal for the acidic proton of the triethylammonium cation (N-H⁺). researchgate.netresearchgate.netchemicalbook.comresearchgate.net

Temperature-variable ¹H NMR studies have been particularly insightful. As the temperature changes, shifts in the proton signals, especially the N-H proton, can be observed. researchgate.netresearchgate.netbenthamopen.com These changes provide evidence for the dynamic equilibrium between different hydrogen-bonded species in solution and confirm the formation of the N-H bond, which is crucial for the adduct's structure. benthamopen.com At lower temperatures, the exchange between different species can slow sufficiently to resolve distinct signals, while at higher temperatures, a downfield shift can indicate changes in the hydrogen bonding environment. researchgate.netbenthamopen.com The analysis of these spectra helps in understanding the mechanistic pathways of reactions by probing the environment of the cation.

Table 1: Representative ¹H NMR Spectral Data for Triethylamine Adducts

| Group | Typical Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Methyl (CH₃) | ~1.3 | Triplet | Shows coupling to the adjacent methylene group. |

| Methylene (CH₂) | ~3.2 | Quartet | Shows coupling to the adjacent methyl group. |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

¹⁹F NMR spectroscopy is a highly sensitive and specific technique for characterizing fluorinated compounds, making it ideal for studying triethylamine pentahydrofluoride and its reactions. rsc.orgnih.gov The large chemical shift range of ¹⁹F NMR allows for the clear differentiation of various fluorine-containing species that may exist in equilibrium, such as [H₂F₃]⁻, [H₃F₄]⁻, and [H₄F₅]⁻. benthamopen.comresearchgate.net Each of these polyhydrofluoride anions has a characteristic chemical shift, enabling the identification and quantification of the specific species present in a given reagent preparation. benthamopen.comresearchgate.net

In the context of fluorination reactions, ¹⁹F NMR is a powerful tool for real-time reaction monitoring. researchgate.net Researchers can track the consumption of the this compound reagent by observing the decrease in the intensity of its corresponding ¹⁹F signal. Simultaneously, the formation of the organofluorine product can be monitored by the appearance and growth of a new signal at a characteristic chemical shift. rsc.org This allows for a detailed kinetic analysis and optimization of reaction conditions. The high sensitivity and lack of interfering signals from non-fluorinated solvents make ¹⁹F NMR particularly advantageous for this purpose. nih.gov

Spin-lattice relaxation time (T₁) measurements in NMR provide quantitative information about the motional dynamics of molecules in solution. nih.govwikipedia.org For triethylamine polyhydrofluoride, both ¹H and ¹⁹F T₁ measurements have been performed to understand the molecular dynamics of the triethylammonium cation and the polyhydrofluoride anions. researchgate.netbenthamopen.comresearchgate.net

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance without the need for a calibration curve from an identical standard. nih.govresearchgate.net This technique is particularly useful in research and process development where pure reference materials of new products may not be available. nih.gov

Both ¹H and ¹⁹F qNMR can be employed to analyze reactions involving this compound. The procedure involves adding a known amount of an internal standard—a stable compound with a simple NMR spectrum that does not overlap with the analyte signals—to the sample. The concentration or yield of the product can then be calculated by comparing the integrated area of a specific product signal to the integrated area of the known standard. researchgate.net

For fluorination reactions, ¹⁹F qNMR is especially advantageous due to its high specificity and the absence of background signals from most organic solvents. nih.gov It allows for accurate and direct measurement of the yield of the fluorinated product in a crude reaction mixture, providing a "fit-for-purpose" solution where traditional chromatographic methods might be challenging due to factors like low UV absorption or thermal instability of the analytes. nih.gov

X-ray Diffraction Studies of Triethylamine Polyhydrofluoride Adducts

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. While this compound is a liquid at room temperature, X-ray diffraction studies on related crystalline amine-HF adducts have provided invaluable structural benchmarks. researchgate.net For instance, studies on complexes like pyridine (B92270)·nHF have revealed the precise geometries of the polyhydrofluoride anions. researchgate.net

These studies confirm the structures of anions such as dihydrogen trifluoride ([H₂F₃]⁻) and trihydrogen tetrafluoride ([H₃F₄]⁻). They provide precise data on bond lengths and angles, showing, for example, the bent, V-shaped structure of the [H₂F₃]⁻ anion. This structural information obtained from the solid state is crucial for interpreting the spectroscopic data observed in solution, such as NMR spectra. benthamopen.com For example, a correlation has been established between N-H···F hydrogen bond lengths measured by X-ray diffraction and the chemical shift of the proton in NMR studies, linking solid-state structure to solution-state properties. benthamopen.com

Mass Spectrometry for Identification of Reaction Products and Intermediates

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of compounds and to deduce their structure. It is routinely used to confirm the successful synthesis of target molecules in reactions employing this compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are standard for analyzing the purity of the final fluorinated products.

Beyond final product identification, mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is uniquely capable of detecting and characterizing reactive intermediates. nih.govrsc.org Many chemical reactions proceed through short-lived, low-concentration intermediates that are key to the reaction mechanism but are difficult or impossible to observe with other methods. mdpi.com ESI-MS can gently transfer charged intermediates from the reaction solution into the gas phase for detection, providing direct evidence for proposed mechanistic pathways. nih.govresearchgate.net This ability to probe the composition of a reaction as it happens makes mass spectrometry an essential tool for in-depth mechanistic investigations of fluorination reactions. It is worth noting that triethylamine can be a persistent contaminant in LC-MS systems, causing a "memory effect" with a characteristic ion, which requires specific cleaning protocols to mitigate. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable in the analytical chemistry of "this compound," providing robust methods for its separation from impurities and for the quantitative assessment of its constituent components. The purity of this reagent is critical for its application, particularly in sensitive fluorination reactions. Due to the ionic nature of the compound, which consists of a triethylammonium cation and a complex pentahydrofluoride anion, a comprehensive purity assessment typically involves separate analytical procedures for the cation and the anion. Gas chromatography (GC) is frequently employed for the analysis of the volatile amine component, while ion chromatography (IC) is the method of choice for the fluoride (B91410) anion.

Gas Chromatography (GC) for Triethylamine Quantification

Gas chromatography is a powerful technique for determining the presence and quantity of triethylamine, which can indicate the purity of the amine component in "this compound" and detect any volatile organic impurities. The analysis of amines like triethylamine by GC can be challenging due to their basicity, which can cause peak tailing and adsorption on standard GC columns. nih.gov To overcome these issues, specialized columns and optimized analytical conditions are employed.

A rapid GC-Flame Ionization Detector (FID) method has been developed for the simultaneous determination of residual levels of triethylamine and other amines. nih.govresearchgate.net Key to this analysis is the selection of an appropriate stationary phase and inlet liner to ensure good peak shape and reproducibility. For instance, the Agilent CP-Volamine column has been shown to effectively resolve triethylamine from other amines. nih.gov Furthermore, the use of highly inert inlet liners, such as the Restek Siltek® liner, can significantly improve sensitivity and achieve lower detection limits. nih.govresearchgate.net

Headspace GC is another common technique for analyzing residual triethylamine in pharmaceutical ingredients and other matrices. ijpsonline.comchemicalforums.com This method involves heating the sample in a sealed vial to allow volatile components like triethylamine to partition into the headspace gas, which is then injected into the GC. ijpsonline.com This sample introduction technique minimizes matrix effects and protects the GC system from non-volatile sample components.

Table 1: Illustrative GC-FID Parameters for Triethylamine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Agilent CP-Volamine | nih.govresearchgate.net |

| Detector | Flame Ionization Detector (FID) | nih.govresearchgate.net |

| Inlet Liner | Restek Siltek® | nih.govresearchgate.net |

| Diluent | N-Methyl-2-pyrrolidone (NMP) | ijpsonline.comchromforum.org |

| Injector Temperature | 200°C | ijpsonline.com |

| Detector Temperature | 250°C | ijpsonline.com |

| Carrier Gas | Nitrogen or Helium | ijpsonline.com |

| Quantitation Limit | ~4 µg/mL | nih.govresearchgate.net |

This table is a compilation of typical parameters and does not represent a single, specific analysis.

Ion Chromatography (IC) for Fluoride Purity Assessment

Ion chromatography is a highly selective and sensitive method for the determination of the fluoride content in "this compound". This technique is well-suited for separating fluoride from other anions that may be present as impurities. metrohm.com The analysis is crucial for verifying the stoichiometry of the pentahydrofluoride complex and ensuring the reagent's fluorinating potential.

The IC method typically involves an anion-exchange column, a suppressor, and a conductivity detector. nih.gov The choice of eluent and column is critical for achieving good resolution of the fluoride peak from other ions, especially from the injection peak and other early-eluting anions. nih.govsquarespace.com High-capacity columns, such as the Metrohm Metrosep A Supp 16 or Dionex IonPac AS18, are often used to improve the retention and separation of fluoride. metrohm.comnih.gov A gradient elution using potassium hydroxide (B78521) can be employed to separate both weakly retained anions like fluoride and more strongly retained species in a single run. nih.gov

For complex matrices, sample pretreatment may be necessary. However, one of the advantages of modern IC systems is their ability to handle a variety of sample matrices with minimal preparation. tandfonline.com The use of inline ultrafiltration can help protect the analytical column from particulate matter and extend its lifetime. metrohm.com

Table 2: Typical Ion Chromatography Parameters for Fluoride Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Metrohm Metrosep A Supp 16 or Dionex IonPac AS18 | metrohm.comnih.gov |

| Detector | Suppressed Conductivity | nih.gov |

| Eluent | Potassium Hydroxide (e.g., 15 mM isocratic or gradient) | metrohm.comnih.gov |

| Suppressor | Chemical or Electrolytic | metrohm.com |

| Flow Rate | 0.5 - 1.0 mL/min | ijpsonline.comtandfonline.com |

| Injection Volume | 20 - 50 µL | tandfonline.com |

This table presents a summary of common parameters and does not correspond to a single, specific analytical method.

By combining the quantitative results from both GC and IC, a comprehensive purity profile of "this compound" can be established. The GC analysis confirms the purity of the triethylamine component, while the IC analysis verifies the correct fluoride concentration. This dual-technique approach ensures the high quality and reliability of the reagent for its intended synthetic applications.

Principles of Green Chemistry in the Context of Triethylamine Pentahydrofluoride

Application of Green Chemistry Principles to Fluorination Methodologies

A core principle of green chemistry is the use of safer chemicals. In this regard, amine-HF complexes like triethylamine (B128534) pentahydrofluoride represent a significant improvement over anhydrous hydrogen fluoride (B91410) (HF). Anhydrous HF is a highly toxic, volatile (b.p. 20 °C), and corrosive gas that requires specialized equipment and handling protocols. acsgcipr.org By complexing HF with an amine such as triethylamine, a liquid reagent is formed that is easier to handle, less volatile, and significantly less corrosive to standard borosilicate glassware. acsgcipr.orgchemwells.com This addresses the green chemistry principle of inherently safer chemistry by reducing the risk of accidental exposure and simplifying the experimental setup.

These reagents function as nucleophilic fluoride sources, where the amine acts as a carrier for HF. acsgcipr.org The reactivity and acidity of these complexes can be tuned by varying the amine or the number of HF equivalents (n in Et₃N·nHF), allowing for greater control over reaction selectivity, which is another tenet of green chemistry. researchgate.net For example, the use of Et₃N·3HF has been reported for a variety of transformations, including nucleophilic substitutions and electrophilic additions. researchgate.net The development of even safer methods to generate HF complexes in situ, for instance from potassium fluoride using a cation exchange resin, further advances the goal of minimizing direct handling of hazardous materials. researchgate.neteurekalert.orgmiragenews.com

Atom Economy Considerations in Triethylamine Pentahydrofluoride-Mediated Reactions

Atom economy, a concept developed by Barry Trost, is a key metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.com Stoichiometric reagents, by their nature, often have poor atom economy, as a large portion of the reagent is discarded as waste.

Fluorination reactions using this compound are typically substitution or addition reactions where only one fluorine atom from the five HF molecules is incorporated into the product in a single step. The remainder of the reagent—the triethylamine molecule and the other four HF molecules (or their equivalents)—becomes part of the waste stream, resulting in a low atom economy. acsgcipr.org

Consider a representative halofluorination reaction of an alkene, such as the bromofluorination of cyclohexene.

Reaction: C₆H₁₀ + Br₂ + Et₃N·5HF → C₆H₁₀BrF + Et₃N·4HF·HBr

To calculate the theoretical atom economy for this transformation, we use the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Let's perform the calculation:

| Component | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Cyclohexene | C₆H₁₀ | 82.14 | Reactant |

| Bromine | Br₂ | 159.81 | Reactant |

| This compound | C₆H₂₀F₅N | 201.22 | Reactant |

| 2-Bromo-1-fluorocyclohexane | C₆H₁₀BrF | 181.05 | Desired Product |

Calculation: % Atom Economy = (181.05 / (82.14 + 159.81 + 201.22)) x 100 % Atom Economy = (181.05 / 443.17) x 100 ≈ 40.85%

This calculation demonstrates that less than half of the mass of the reactants is incorporated into the final desired product. The majority becomes waste, highlighting a significant drawback of using such stoichiometric reagents from an atom economy perspective. Green chemistry encourages the development of catalytic alternatives where the fluorinating source can be used in smaller quantities and regenerated, dramatically improving atom economy. nih.gov

Strategies for Developing Less Hazardous Synthetic Routes

While amine-HF complexes are safer than anhydrous HF, they are still hazardous, classified as toxic and corrosive due to the HF component. acsgcipr.orgtcichemicals.com A key green chemistry strategy is to develop synthetic routes that avoid such reagents altogether.

Modern organofluorine chemistry has seen the development of several alternative approaches:

Electrophilic Fluorinating Agents: Reagents such as Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are often crystalline, air-stable solids that are easier to handle than HF complexes. nih.gov They provide an electrophilic source of fluorine ("F⁺") and are used in a wide range of transformations, including the enantioselective fluorination of carbonyl compounds and other nucleophiles, often under catalytic conditions. nih.gov

Catalytic Nucleophilic Fluorination: Instead of using a stoichiometric amine-HF complex, catalytic methods employ a simple fluoride salt (e.g., KF, CsF) with a catalyst that facilitates the C-F bond formation. This approach significantly reduces the amount of hazardous material required.

Transition-Metal-Catalyzed Fluorination: Palladium, copper, and silver catalysts have been developed for the fluorination of C-H bonds and aryl halides or triflates. nih.gov These methods offer novel pathways to fluorinated molecules and can exhibit high selectivity, although they may require toxic heavy metals and complex ligands.

Enzyme-Catalyzed Fluorination: Biocatalysis represents an ideal green approach. While naturally occurring fluorinase enzymes are rare, research into engineering enzymes for C-F bond formation is an active area. Enzymes operate in water under mild conditions and offer unparalleled selectivity, avoiding the need for protecting groups and hazardous reagents.

The overarching strategy is to move from stoichiometric processes to catalytic ones, thereby minimizing the use and generation of hazardous substances, a fundamental goal of green chemistry. numberanalytics.com

Energy Efficiency in Reaction Design and Implementation

The sixth principle of green chemistry states that energy requirements should be minimized, with reactions conducted at ambient temperature and pressure whenever possible. Fluorination reactions using amine-HF reagents can have varied energy demands. Some reactions, such as the fluorination of alkyl halides with Et₃N·3HF, may require high temperatures and long reaction times due to the weak nucleophilicity of the complex. researchgate.net

Furthermore, the synthesis of triethylamine-HF complexes themselves can be optimized for energy efficiency. chemicalbook.comgoogle.com By carefully controlling reaction parameters such as temperature and mixing, the formation of the desired complex can be achieved with minimal energy input. Designing processes that operate at or near ambient temperature remains a primary goal for enhancing the green profile of any chemical transformation.

Waste Prevention and Minimization in Fluorination Processes

Preventing waste is the first and most important principle of green chemistry. chemwells.com In reactions involving this compound, the primary waste products are the triethylamine salt and the excess hydrogen fluoride. A robust green chemistry approach involves strategies to recover and reuse these components.

Recovery of Triethylamine: After the reaction, the triethylamine is present as a salt (e.g., triethylammonium (B8662869) chloride or bromide). The free base can be recovered by neutralization with an inexpensive base like sodium hydroxide (B78521) or calcium oxide. The liberated triethylamine, which has a low boiling point, can then be separated by distillation and recycled for use in preparing new fluorinating reagent, reducing both waste and cost. google.comwikipedia.org

Sequestration of Fluoride: The excess hydrogen fluoride in the waste stream is hazardous. An effective strategy for its removal is to precipitate it as an insoluble and far less hazardous salt. Adding a calcium salt, such as calcium propionate (B1217596) or calcium chloride, to the aqueous waste stream causes the precipitation of calcium fluoride (CaF₂). researchgate.net CaF₂ is a stable, inert solid that can be safely filtered off and disposed of, or potentially sold as a feedstock for other industries, creating a value stream from a waste product. researchgate.net

By implementing such recovery and sequestration protocols, the environmental impact of fluorination processes can be significantly mitigated, moving closer to a circular chemical economy.

Design of Degradable Fluorinated Compounds

The tenth principle of green chemistry, "Design for Degradation," is particularly relevant to organofluorine chemistry. numberanalytics.comreagent.co.ukwordpress.com The carbon-fluorine bond is one of the strongest in organic chemistry, which leads to high metabolic and thermal stability in fluorinated compounds. nih.gov While this persistence is an advantage for applications like pharmaceuticals and polymers (e.g., Teflon), it is a major environmental drawback, as many organofluorine compounds are "forever chemicals" that bioaccumulate and resist degradation. wikipedia.org

A green chemistry approach to fluorination must therefore consider the end-of-life fate of the product. The goal is to design molecules that are stable for their intended use but can break down into innocuous substances afterward. Strategies to achieve this include:

Incorporating "Weak Links": Building functionalities susceptible to hydrolysis or enzymatic cleavage, such as ester or amide bonds, into the molecular backbone.

Avoiding Recalcitrant Structures: Limiting features known to resist biodegradation, such as extensive branching, polycyclic aromatic systems, and a high degree of fluorination on a small molecule. nih.gov

A recent breakthrough exemplifying this principle is the synthesis of degradable fluorinated polyesters. rsc.org By copolymerizing fluorinated anhydrides with epoxides, polymers are created that possess ester linkages. These polyesters were shown to degrade significantly faster than their non-fluorinated analogs and, crucially, allowed for the chemical recovery of the fluoride from the degradation products. rsc.org While this compound may not have been used in that specific synthesis, it highlights a critical design strategy for any chemist using such a fluorinating agent. The ultimate goal is to pair efficient fluorination methods with intelligent molecular design to create products that are both effective and environmentally benign throughout their entire lifecycle.

Historical Development and Comparative Research

Evolution of Amine-Hydrofluoride Reagents in Organic Synthesis

The journey of fluorinating agents in organic chemistry began with the challenging use of elemental fluorine and anhydrous hydrogen fluoride (B91410) (HF). numberanalytics.com Anhydrous HF is highly volatile, corrosive, and toxic, necessitating specialized equipment and handling procedures. acsgcipr.org This spurred the development of more manageable and safer reagents. The first major advancement came with the introduction of amine-hydrofluoride complexes, which serve as stabilized, less volatile sources of hydrogen fluoride. acsgcipr.org

These complexes are formed between an amine, such as pyridine (B92270) or triethylamine (B128534), and hydrogen fluoride. By complexing HF with an amine, its volatility and corrosiveness are significantly reduced, making fluorination reactions more accessible for standard laboratory settings. researchgate.netnih.gov One of the most well-known early examples is Olah's reagent, a complex of pyridine and hydrogen fluoride (typically 70% HF, 30% pyridine). acsgcipr.orgwikipedia.org It demonstrated the utility of amine-HF systems for converting alcohols to alkyl fluorides and other fluorination reactions. wikipedia.org

Following this, mixtures of triethylamine and hydrogen fluoride, such as triethylamine trihydrofluoride (Et₃N·3HF), gained prominence. researchgate.net These reagents offered different reactivity profiles and handling characteristics compared to pyridine-based systems. researchgate.netnih.gov The development of these reagents marked a significant step in making nucleophilic fluorination a more routine and controllable process in organic synthesis. The general class of triethylamine hydrogen fluoride complexes can be represented as Et₃N·nHF, where 'n' can vary, leading to reagents with different properties and applications. chemicalbook.comgoogle.com This evolution provided chemists with a toolkit of amine/HF reagents, allowing them to tune the acidity and nucleophilicity of the fluoride source to suit specific substrates and desired outcomes. researchgate.netnih.gov

Comparative Studies with Other Established and Emerging Fluorinating Agents

Triethylamine pentahydrofluoride and its close analog, triethylamine trihydrofluoride (TREAT-HF), belong to the class of nucleophilic fluorinating agents. Their utility is best understood in comparison with other reagents used for introducing fluorine into organic molecules. The primary categories for comparison include other amine-HF complexes, sulfur-based reagents, and electrophilic fluorinating agents.

A direct competitor is Olah's reagent (Pyridine·nHF) . Both triethylamine-HF and pyridine-HF complexes are used for nucleophilic substitution and hydrofluorination reactions. acsgcipr.orgnih.gov However, the choice between them can influence reaction selectivity and yield due to differences in acidity and the nature of the amine. researchgate.netnih.gov

Another major class of nucleophilic fluorinating agents is sulfur-based reagents, such as Diethylaminosulfur Trifluoride (DAST) and its derivatives like Deoxofluor . These are primarily used for deoxofluorination, converting alcohols and carbonyl compounds into their corresponding fluorides. While effective, they can be thermally unstable. Triethylamine-HF reagents are generally considered milder alternatives for certain transformations, such as halogen exchange reactions. researchgate.netresearchgate.net

More recently, a wide array of electrophilic fluorinating agents, often containing an N-F bond, have been developed. beilstein-journals.orgbeilstein-journals.org Reagents like Selectfluor® (F-TEDA-BF₄) are powerful electrophilic sources of fluorine used for fluorinating electron-rich substrates like enolates, silyl (B83357) enol ethers, and aromatics. researchgate.netresearchgate.net The mechanism of these agents is fundamentally different from the nucleophilic action of this compound. While amine-HF reagents act as a source of the fluoride anion (F⁻), electrophilic agents deliver a formal "F⁺" equivalent. beilstein-journals.orgresearchgate.net

The following table provides a comparative overview of these agents.

| Fluorinating Agent | Reagent Type | Primary Applications | Key Characteristics |

|---|---|---|---|

| This compound / Trihydrofluoride | Nucleophilic | Halogen exchange, hydrofluorination of alkenes, epoxide ring-opening. nih.govresearchgate.net | Liquid, easier to handle than anhydrous HF; acts as both solvent and reagent. researchgate.netchemicalbook.com |

| Olah's Reagent (Pyridine·nHF) | Nucleophilic | Fluorination of alcohols, hydrofluorination. acsgcipr.orgwikipedia.org | A widely used, stabilized form of HF; reactivity can be tuned by HF content. wikipedia.org |

| DAST (Diethylaminosulfur Trifluoride) | Nucleophilic | Deoxofluorination of alcohols and carbonyls. wikipedia.org | Effective for deoxofluorination but can be thermally unstable. |

| Selectfluor® (F-TEDA-BF₄) | Electrophilic | Fluorination of enolates, aromatics, and other nucleophiles. researchgate.net | Crystalline solid, powerful electrophilic fluorinating agent. researchgate.net |

Key Milestones in the Academic Research of this compound

While much of the literature discusses the more common triethylamine trihydrofluoride (Et₃N·3HF), research into triethylamine-HF complexes has paved the way for the use of related species like this compound. These reagents are valued as highly polar, yet mild and selective, sources of fluoride that are less corrosive to standard borosilicate glassware than anhydrous HF. chemicalbook.comresearchgate.net

Key research areas and milestones for the triethylamine-HF class of reagents include:

Halogen Exchange Reactions (Halex Reactions): A significant application of triethylamine-HF reagents is in the substitution of other halogens, particularly chlorine, with fluorine. Research has demonstrated that reagents like Et₃N·3HF can efficiently convert dichloromethyl and trichloromethyl groups into their corresponding fluoro analogs, often under microwave irradiation to accelerate the reaction. researchgate.netresearchgate.net

Electrochemical Fluorination: Triethylamine-HF complexes have proven to be excellent media for electrochemical reactions. They can serve as both the supporting electrolyte and the nucleophilic fluoride source. researchgate.net An important milestone was the development of methods for the electrochemical fluorosulfonylation of styrenes, using triethylamine trihydrofluoride and sulfonylhydrazides to produce a variety of β-fluorosulfones under mild conditions. chemicalbook.com

Synthesis of Heterocyclic Compounds: These reagents have been employed in the synthesis of fluorine-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry. chemicalbook.com For instance, triethylamine trihydrofluoride is used in reactions with sulfuryl halides to create intermediates for antibacterial agents. chemicalbook.com